molecular formula C17H19ClN2OS B2848789 2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide CAS No. 946327-58-8

2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide

Cat. No.: B2848789
CAS No.: 946327-58-8
M. Wt: 334.86
InChI Key: WRCGSQKZLVQXPN-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a distinct molecular architecture, incorporating a pyrrolidine heterocycle and a thiophene ring, which are privileged scaffolds known to confer potent biological activity and enhance binding affinity to therapeutic targets . Compounds containing the pyrrolidine heterocycle are extensively investigated as structural elements in the development of new pharmacologically active agents . The presence of the thiophene ring, a common motif in bioactive molecules, further contributes to the compound's potential interaction with various enzymes and receptors . This combination makes it a valuable chemical tool for researchers exploring new treatments for a range of diseases. Its primary research application is as a key intermediate or building block in the synthesis and optimization of novel therapeutic candidates, particularly in the areas of antibacterial and anticancer agent development . As a high-purity chemical, it is supplied exclusively for laboratory research use. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-15-6-2-1-5-14(15)17(21)19-11-16(13-7-10-22-12-13)20-8-3-4-9-20/h1-2,5-7,10,12,16H,3-4,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCGSQKZLVQXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variations

3-Chloro-N-(2-Pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide (CAS: 946374-25-0)
  • Structural Difference : Chlorine at position 3 of the benzamide ring instead of position 2.
  • Physicochemical Properties :
    • Molecular Formula: C₁₇H₁₉ClN₂OS
    • Molar Mass: 334.86 g/mol .
2-Chloro-N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]benzamide (CAS: 313496-17-2)
  • Structural Difference : Replaces thiophene with a 5-methoxyindole group.
  • Physicochemical Properties :
    • Molecular Weight: 328.8 g/mol
    • XLogP3: 3.9 (higher lipophilicity) .
  • Implications : The indole moiety introduces hydrogen-bonding capacity via the NH group, which could enhance receptor interactions compared to thiophene.

Heterocycle and Side-Chain Modifications

N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
  • Structural Features : Incorporates a piperazine ring and a bromoethoxy side chain.
  • Synthesis : 48% yield via nucleophilic substitution .
  • Implications : The piperazine group is frequently associated with CNS activity (e.g., dopamine receptor modulation), suggesting divergent therapeutic applications compared to pyrrolidine-containing analogs.
ZVT (2-Chloro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide)
  • Structural Features : Includes a triazole-thioether linkage and fluorophenyl group.
  • Biological Relevance : Targets MtDprE1 and β-ketoacyl ACP synthase I (MtKasA) in M. tuberculosis .
  • Implications : The triazole and fluorophenyl groups may enhance metabolic stability and target specificity.

Key Research Findings and Implications

Chlorine Position : The 2-chloro substituent in the target compound may offer superior steric compatibility with hydrophobic enzyme pockets compared to the 3-chloro isomer .

Synthetic Accessibility : Piperazine-containing analogs require multi-step synthesis with moderate yields (48%), whereas pyrrolidine derivatives may benefit from simpler routes .

Biological Targets : Structural parallels to ZVT suggest the target compound could be optimized for anti-tubercular applications by incorporating triazole or fluorinated groups .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary precursors:

  • 2-Chlorobenzoyl chloride (acylating agent)
  • 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine (amine intermediate)

Optimization of Reaction Conditions

Amide Coupling Reagents

Coupling agents significantly impact yield and purity. Comparative data is provided below:

Reagent System Solvent Temperature Yield (%) Purity (%) Source
HATU/DIPEA DMF 0–5°C 78 99
EDC/HOBt DCM RT 65 95
DCC/DMAP THF 40°C 58 90

Key Findings :

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) achieves superior yields due to its high reactivity in polar aprotic solvents like DMF.
  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is cost-effective but requires longer reaction times.

Solvent and Temperature Effects

  • DMF (Dimethylformamide) : Enhances reagent solubility but necessitates low temperatures to minimize side reactions.
  • DCM (Dichloromethane) : Suitable for room-temperature reactions but may require activators like HOBt (Hydroxybenzotriazole).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane gradients (3:7 to 7:3) effectively separate unreacted starting materials.
  • Recrystallization : Ethanol or methanol yields crystals with >99% purity, as confirmed by HPLC.

Spectroscopic Validation

  • ¹H NMR : Key peaks include:
    • δ 7.2–7.8 ppm (aromatic protons from benzamide and thiophene).
    • δ 2.5–3.5 ppm (pyrrolidine N-CH₂ and ethyl backbone).
  • HRMS : Molecular ion [M+H]⁺ observed at m/z 363.12 (calculated: 363.12).

Industrial Scalability and Continuous Flow Synthesis

Batch vs. Flow Reactors

Parameter Batch Reactor Continuous Flow Reactor
Reaction Time 12–24 h 2–4 h
Yield 70–78% 85–90%
Solvent Consumption High Reduced by 40%

Advantages of Flow Chemistry :

  • Precise temperature control minimizes decomposition.
  • Automated systems enhance reproducibility for large-scale production.

Comparative Analysis with Structural Analogues

Impact of Substituent Position

  • 2-Chloro vs. 4-Chloro Benzamide : The ortho-substituted chloro group in the target compound sterically hinders amide bond rotation, increasing metabolic stability compared to para-substituted analogues.
  • Thiophen-3-yl vs. Thiophen-2-yl : The 3-positioned thiophene improves π-π stacking interactions in biological targets.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including amide coupling between 2-chlorobenzoic acid derivatives and amine intermediates. For example, acylation of 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine with 2-chlorobenzoyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–25°C can yield the target compound. Purification via column chromatography (e.g., silica gel with gradient elution of dichloromethane/methanol) is critical to achieve >95% purity. Optimizing stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and reaction time (4–6 hours) enhances yields .

Q. What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and stereochemistry. For instance, the pyrrolidine ring protons appear as a multiplet at δ 2.5–3.0 ppm, while the thiophene protons resonate near δ 7.1–7.3 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ at m/z 361.0824 for C₁₇H₁₈ClN₂OS). X-ray crystallography (using SHELXL for refinement) resolves absolute configuration if single crystals are obtained .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV at 254 nm. Use argon-filled vials and storage at –20°C in amber glass to prevent oxidation and photodegradation. Stability data should be analyzed using kinetic models (e.g., zero-order decay) to predict shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyrrolidine and thiophene moieties in biological activity?

Methodological Answer: Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine or thiophene with furan). Test binding affinity using radioligand assays (e.g., ³H-labeled compounds) against target receptors (e.g., GPCRs). Pair computational docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to correlate structural variations with activity trends. Statistical analysis (ANOVA) identifies significant SAR patterns .

Q. What strategies resolve contradictions in reported IC₅₀ values across different cell-based assays?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using a reference cell line (e.g., HEK293) and serum-free media. Perform dose-response curves in triplicate with positive controls (e.g., known inhibitors). Meta-analysis of published data (e.g., RevMan software) can identify confounding variables. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Q. How can computational modeling predict metabolic pathways and potential toxicity?

Methodological Answer: Use in silico tools like SwissADME to predict Phase I/II metabolism (e.g., oxidation of pyrrolidine via CYP3A4). Dock metabolites into toxicity-related enzymes (e.g., hERG channel using MOE software). Validate with in vitro hepatocyte assays (LC-MS/MS detection of glucuronidated or sulfated metabolites). Combine results with ToxCast data to prioritize in vivo toxicity studies .

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